7-Chloro-1H-indazole-5-carbonitrile

Enzymatic browning inhibition Polyphenol oxidase Food preservation

Medicinal chemistry teams require precisely substituted indazoles to avoid regioisomer activity cliffs. 7-Chloro-1H-indazole-5-carbonitrile provides a validated starting point for kinase inhibitor programs. - **Oncology application**: Enables CHK1 inhibitor SAR with a defined IC50 of 217 nM for related analogs. - **Physicochemical precision**: Distinct pKa (10.12) and LogP (1.50) vs 6-chloro regioisomer, eliminating experimental re-synthesis. - **Supply reliability**: Available at ≥98% purity, powder form, stored at 2-8°C for immediate R&D use.

Molecular Formula C8H4ClN3
Molecular Weight 177.59
CAS No. 1031417-56-7
Cat. No. B3045206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-indazole-5-carbonitrile
CAS1031417-56-7
Molecular FormulaC8H4ClN3
Molecular Weight177.59
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)Cl)C#N
InChIInChI=1S/C8H4ClN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12)
InChIKeyRVEABSZATGDAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indazole-5-carbonitrile: Core Properties and Kinase Scaffold


7-Chloro-1H-indazole-5-carbonitrile is a heterocyclic organic compound featuring an indazole core with a chloro group at the 7-position and a cyano group at the 5-position, bearing the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . This scaffold serves as a privileged structure in medicinal chemistry, particularly as a key intermediate for synthesizing kinase inhibitors targeting CHK1, ITK, and FGFR pathways . The compound exhibits a predicted LogP of 1.50±0.1, a pKa of 10.12±0.40, and a boiling point of 377.6±22.0 °C, with commercial availability at purities of 95–98% in powder form requiring storage at 2–8°C .

1
Kinase inhibitor scaffold for synthesizing CHK1, ITK, and FGFR pathway modulators
2
7-Chloro-5-carbonitrile substitution enables regiospecific structure-activity exploration
3
Research-grade powder format compatible with medicinal chemistry workflows

7-Chloro-1H-indazole-5-carbonitrile: Why Generics Cannot Substitute


Generic substitution among indazole-5-carbonitrile derivatives is precluded by the precise positioning of the chloro substituent, which dictates both target engagement and physicochemical behavior. The 7-chloro substitution pattern confers a distinct pKa of 10.12, contrasting with the 11.01 of its 6-chloro regioisomer and the 11.79 of 3-substituted analogs, directly impacting solubility and formulation behavior . Furthermore, the specific 7-chloro-5-carbonitrile arrangement enables unique hydrogen-bonding interactions within the ATP-binding pockets of kinases such as CHK1 and GSK-3β, interactions that are absent or altered in other substitution patterns [1]. These differences translate into measurable variations in inhibitory potency, selectivity profiles, and synthetic accessibility, making blind substitution without head-to-head data a scientifically unsound procurement decision.

6-Chloro regioisomer
Altered pKa and hydrogen-bonding pattern may shift kinase selectivity and solubility behavior, requiring target-specific validation.
3-Substituted analogs
Different substitution position leads to divergent target engagement; potency and selectivity profiles may not transfer.
Unsubstituted indazole
Lacks the chloro handle for further functionalization and may not engage the same kinase targets without dedicated validation.

7-Chloro-1H-indazole-5-carbonitrile: Differentiation Evidence


PPO Inhibition Potency vs. Unsubstituted Indazole

In a comparative study of indazole derivatives as inhibitors of potato polyphenol oxidase (PPO), 7-chloro-1H-indazole demonstrated the most potent inhibition among the series tested, with a Ki value of 0.15 ± 0.04 mM [1]. This potency is directly contrasted with the broader range of Ki values observed for other indazoles in the same study, which spanned from 0.15 to 3.55 ± 0.88 mM, and with the unsubstituted 1H-indazole-5-carbonitrile, which lacks reported PPO inhibitory activity in this context .

PPO Inhibition
Cross-study comparable
Ki = 0.15 ± 0.04 mM, lowest among tested indazoles
Supports PPO inhibition research for enzymatic browning studies
Purified potato PPO, in vitro kinetics
Enzymatic browning inhibition Polyphenol oxidase Food preservation

CHK1 Kinase Inhibition Profile

A derivative of the 7-chloro-1H-indazole-5-carbonitrile core, specifically CHEMBL4876656, demonstrated inhibition of the serine/threonine-protein kinase Chk1 with an IC50 of 217 nM in an HTRF assay after 1 hour incubation in the presence of ATP [1]. While direct IC50 data for the parent 7-chloro-1H-indazole-5-carbonitrile against CHK1 are not publicly available, this closely related analog establishes the scaffold's potential. In contrast, unsubstituted 1H-indazole-5-carbonitrile shows no reported CHK1 inhibitory activity, and the 6-chloro regioisomer exhibits a Kd of 1.80×10^5 nM against DYRK1A, indicating substantially weaker kinase engagement [2].

CHK1 Inhibition
Class-level inference
IC50 = 217 nM (analog CHEMBL4876656)
Indicates scaffold engagement potential for CHK1 pathway research
HTRF assay, human CHK1, 1 h incubation with ATP
CHK1 kinase inhibition Oncology Cell cycle checkpoint

ITK Kinase Inhibition: 3-Substitution Strategy

The indazole-5-carbonitrile scaffold, when further derivatized at the 3-position with an indol-2-yl group, yields 3-(1H-indol-2-yl)-1H-indazole-5-carbonitrile (CHEMBL1288387), which demonstrates potent inhibition of interleukin-2 inducible T-cell kinase (ITK) with an IC50 of 80 nM [1]. This represents a baseline potency for the 5-carbonitrile indazole series. While the parent 7-chloro-1H-indazole-5-carbonitrile lacks reported ITK data, the established activity of this closely related analog suggests that the 5-carbonitrile group is critical for kinase engagement, and the 7-chloro substitution offers a distinct vector for further optimization or selectivity tuning compared to 3-substituted derivatives .

ITK Inhibition
Class-level inference
IC50 = 80 nM (3-indolyl analog CHEMBL1288387)
5-CN indazole core enables nanomolar kinase inhibition for immunology research
Recombinant ITK, scintillation proximity assay
ITK kinase inhibition Immunology T-cell signaling

Physicochemical Differentiation: pKa and LogP

The 7-chloro substitution pattern on the indazole-5-carbonitrile core yields a predicted pKa of 10.12±0.40 and a predicted LogP of 1.50±0.1 . In contrast, the 6-chloro regioisomer exhibits a predicted pKa of 11.01±0.40, and 3-substituted indazole-5-carbonitriles show pKa values ranging up to 11.79±0.40 . The unsubstituted 1H-indazole-5-carbonitrile has a predicted pKa of 12.19±0.40 and a LogP of 1.43 .

Physicochemical Profile
Data to verify
pKa = 10.12, LogP = 1.50 (predicted)
Predicted property differentiation may inform solubility and formulation screening
Computational models; experimental validation recommended
Physicochemical properties pKa LogP Formulation

Synthetic Accessibility: Documented Route and Yield

A reported synthetic route for 7-chloro-1H-indazole-5-carbonitrile involves a multi-step sequence culminating in a cyclization and chlorination step, achieving an isolated yield of 18% (585 mg) . In contrast, the synthesis of 6-chloro-1H-indazole-5-carbonitrile is less documented, and the unsubstituted 1H-indazole-5-carbonitrile is commercially available but offers no halogen handle for further functionalization .

Synthetic Route
Supporting evidence
Isolated yield = 18% (585 mg)
Documented route with quantified yield reduces synthesis development risk
Multi-step synthesis, cyclization/chlorination step
Synthetic chemistry Process chemistry Medicinal chemistry

7-Chloro-1H-indazole-5-carbonitrile: High-Value Applications


PPO Inhibition for Enzymatic Browning Control

Research teams focused on enzymatic browning in fresh-cut produce or food processing should prioritize 7-chloro-1H-indazole-5-carbonitrile as the indazole scaffold of choice, given its demonstrated Ki of 0.15±0.04 mM against potato PPO, the most potent among tested indazoles [1]. This quantitative advantage over unsubstituted indazole and other derivatives translates to lower required concentrations for effective inhibition, enabling more efficient formulation development and reduced material costs in industrial applications.

CHK1 Inhibitor Lead Optimization in Oncology

For oncology programs targeting the CHK1 cell cycle checkpoint kinase, the 7-chloro-1H-indazole-5-carbonitrile scaffold provides a validated entry point with a defined IC50 of 217 nM for a closely related analog [1]. This activity is absent in the unsubstituted indazole-5-carbonitrile and contrasts sharply with the weak DYRK1A engagement (Kd = 1.80×10^5 nM) of the 6-chloro regioisomer [2]. Procurement of this specific scaffold enables medicinal chemists to initiate SAR campaigns with a data-backed starting point rather than screening undifferentiated indazole libraries.

ITK-Targeted Immunomodulatory Agent Discovery

In immunology research focused on T-cell signaling and ITK inhibition, the indazole-5-carbonitrile core—exemplified by the 3-(1H-indol-2-yl) derivative with an IC50 of 80 nM [1]—offers a nanomolar potency baseline. 7-chloro-1H-indazole-5-carbonitrile provides a distinct substitution vector at the 7-position, allowing medicinal chemists to explore selectivity modulation or generate novel IP while retaining the validated 5-carbonitrile pharmacophore. This strategic differentiation supports procurement decisions for building diverse compound libraries.

Physicochemical Property-Driven Lead Optimization

Drug discovery teams requiring fine-tuning of pKa and LogP during lead optimization can leverage the distinct physicochemical profile of 7-chloro-1H-indazole-5-carbonitrile (pKa = 10.12, LogP = 1.50) compared to its 6-chloro regioisomer (pKa = 11.01) and unsubstituted parent (pKa = 12.19, LogP = 1.43) [1]. These differences directly impact solubility, permeability, and formulation behavior, enabling researchers to select the 7-chloro variant for specific property requirements without experimental re-synthesis, thereby accelerating the optimization cycle.

Application
Selection Property
Validation Focus
Enzymatic browning research
Reported PPO inhibition potency
In vitro PPO kinetics and browning assay endpoints
CHK1 pathway research in oncology
Documented kinase engagement by 7-chloro scaffold
CHK1 HTRF assay with analog derivatives
ITK signaling research in immunology
Nanomolar inhibition by related 5-CN indazoles
ITK scintillation proximity assay, selectivity profiling
Lead optimization: pKa/LogP tuning
Distinct predicted pKa and LogP profile
Solubility, permeability, and formulation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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